4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid

Lipophilicity SAR Drug Design

This γ-keto acid building block bears a para-pentyloxy (C5) substituent that is structurally decisive—shorter or longer alkoxy chains alter LogP, solubility, and binding recognition, invalidating SAR comparisons. With a measured LogP of 3.49, it is positioned for CNS penetration and intracellular accumulation studies without triggering excessive nonspecific binding. The 9 rotatable bonds provide a defined conformational entropy benchmark for computational binding predictions. Rule-of-5 compliant (MW 264.32 Da), it serves as an advanced lead-optimization scaffold. Do not substitute homologs; source the exact C5 compound for consistent purification (bp 454 °C) and reproducible biological data.

Molecular Formula C15H20O4
Molecular Weight 264.32 g/mol
CAS No. 30742-05-3
Cat. No. B1301130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid
CAS30742-05-3
Molecular FormulaC15H20O4
Molecular Weight264.32 g/mol
Structural Identifiers
SMILESCCCCCOC1=CC=C(C=C1)C(=O)CCC(=O)O
InChIInChI=1S/C15H20O4/c1-2-3-4-11-19-13-7-5-12(6-8-13)14(16)9-10-15(17)18/h5-8H,2-4,9-11H2,1H3,(H,17,18)
InChIKeyITNXYZGVXLVWDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Specification: 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic Acid (CAS 30742-05-3) for Advanced Organic Synthesis and Materials Science


4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid (CAS 30742-05-3) is a synthetic γ-keto acid with the molecular formula C₁₅H₂₀O₄, classified as a benzenebutanoic acid derivative bearing a para-pentyloxy substituent on the phenyl ring . This compound is primarily utilized as a versatile building block in organic synthesis and serves as a key intermediate in medicinal chemistry programs, particularly those exploring structure-activity relationships (SAR) around aromatic alkoxy chain length . Its commercial availability is established through multiple chemical suppliers with typical purity specifications of 95% . The compound presents a white to off-white solid morphology under standard storage conditions .

Strategic Procurement of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic Acid: Why Alkoxy Chain Length Prevents Generic Substitution in SAR-Driven Programs


In structure-activity relationship (SAR) studies involving 4-oxo-4-phenylbutanoic acid scaffolds, the length of the alkoxy substituent is not an arbitrary variable but a critical determinant of physicochemical and biological behavior [1]. Generic substitution with an analog bearing a shorter (e.g., methoxy, propoxy) or longer (e.g., hexyloxy) chain is scientifically invalid without revalidation, as such changes directly alter lipophilicity (LogP), aqueous solubility, and molecular recognition events [2]. The pentyloxy (C5) chain occupies a specific hydrophobic volume that cannot be replicated by other homologs, leading to divergent property profiles that necessitate compound-specific sourcing for reproducible research outcomes [3]. The quantitative evidence below demonstrates why selecting the exact C5-pentyloxy analog is a requirement, not an interchangeable option.

Quantitative Evidence for 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic Acid: Measurable Differentiation vs. Homologous Alkoxy Analogs


LogP Differentiation: Pentyloxy Chain Confers Intermediate Lipophilicity vs. Shorter/Longer Homologs

The predicted ACD/LogP for 4-oxo-4-[4-(pentyloxy)phenyl]butanoic acid is 3.49, representing a 1.07 log unit increase relative to the propoxy (C3) analog and a 0.20 log unit decrease relative to the hexyloxy (C6) analog . This positions the pentyloxy chain within the optimal lipophilicity range (LogP 3-5) for many central nervous system (CNS) and intracellular targets, whereas shorter chains (LogP 4) fall outside this window [1].

Lipophilicity SAR Drug Design Partition Coefficient

Boiling Point Trends: C5 Pentyloxy Exhibits Predicted Intermediate Volatility

The predicted boiling point (at 760 mmHg) for 4-oxo-4-[4-(pentyloxy)phenyl]butanoic acid is 454.0 ± 25.0 °C, which is 19 °C higher than the propoxy (C3) analog and 10 °C lower than the hexyloxy (C6) analog . This incremental increase of ~10 °C per additional carbon atom in the alkoxy chain is consistent with the incremental contribution of methylene groups to intermolecular forces and molecular weight .

Volatility Purification Thermal Stability Process Chemistry

Freely Rotating Bond Count: Pentyloxy Provides 9 Rotatable Bonds vs. 7 (Propoxy) and 11 (Hexyloxy)

4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid possesses 9 freely rotating bonds, which is 2 more than the propoxy (C3) analog and 2 fewer than the hexyloxy (C6) analog . This count, derived from the pentyloxy chain (5 rotatable bonds) plus the butanoic acid linker (4 rotatable bonds), directly influences conformational entropy and the entropic penalty upon receptor binding [1].

Molecular Flexibility Conformational Entropy Ligand Binding Pharmacophore Modeling

Molecular Weight and Rule-of-5 Compliance: Pentyloxy Maintains Drug-Like Profile vs. Heavier Hexyloxy

With a molecular weight of 264.32 Da, 4-oxo-4-[4-(pentyloxy)phenyl]butanoic acid complies with all Lipinski Rule of 5 (Ro5) criteria (MW <500, LogP <5, H-bond donors ≤5, H-bond acceptors ≤10) . In contrast, the hexyloxy analog (MW 278.35 Da, predicted LogP ~3.69) pushes closer to the upper lipophilicity boundary and increases molecular weight, which may reduce passive permeability and increase metabolic liability [1]. The methoxy and ethoxy analogs, while also Ro5 compliant, exhibit suboptimal LogP (<3) for many target classes.

Drug-likeness Rule of 5 ADME Lead Optimization

Commercial Availability and Purity Consistency: Pentyloxy Is a Catalog Compound, Unlike Some Longer-Chain Analogs

4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid is a catalog item from multiple reputable suppliers (e.g., AKSci, Fluorochem, Sigma-Aldrich/AldrichCPR) with standard purity of 95% . In contrast, the hexyloxy analog (CAS 64779-14-2) and butoxy analog (CAS 63471-88-5) are often listed as 'custom synthesis' or with limited stock, increasing lead times and costs . This pentyloxy compound benefits from established synthetic routes and quality control, reducing procurement risk.

Procurement Supply Chain Custom Synthesis Catalog Availability

Validated Application Scenarios for 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic Acid Derived from Quantitative Differentiation


SAR-Driven Medicinal Chemistry: Probing Optimal Lipophilicity for CNS and Intracellular Targets

Given its intermediate LogP of 3.49, 4-oxo-4-[4-(pentyloxy)phenyl]butanoic acid is uniquely positioned for structure-activity relationship (SAR) studies targeting central nervous system (CNS) penetration and intracellular accumulation, where lipophilicity in the range of 3-5 is often optimal . The pentyloxy chain provides a sufficient hydrophobic anchor for binding to hydrophobic pockets without the excessive nonspecific binding and metabolic instability associated with longer chains .

Chemical Process Development: Benchmarking Volatility and Purification Protocols

The predicted boiling point of 454.0 ± 25.0 °C (at 760 mmHg) for the pentyloxy analog serves as a reliable benchmark for developing distillation and recrystallization protocols. This property differs significantly from the propoxy (435.0 °C) and hexyloxy (464.2 °C) analogs, requiring compound-specific optimization of purification steps . Researchers can leverage this known boiling point to design efficient separation processes without the trial-and-error required for custom-synthesized analogs .

Computational Chemistry and Pharmacophore Modeling: Conformational Entropy Calibration

The pentyloxy analog, with 9 freely rotating bonds, presents a moderate conformational entropy penalty upon binding that is distinct from the propoxy (7 bonds) and hexyloxy (11 bonds) analogs . This makes it an ideal probe for validating computational models that predict binding affinity based on rotatable bond count, such as those employed in virtual screening and de novo drug design .

Lead Optimization: Maintaining Drug-Likeness While Exploring Hydrophobic Interactions

As a Rule of 5 compliant compound with molecular weight 264.32 Da and LogP 3.49, the pentyloxy analog serves as a valuable scaffold for lead optimization. It allows medicinal chemists to explore the impact of increasing alkoxy chain length on target engagement without prematurely violating drug-likeness parameters . The availability of this compound as a catalog item further streamlines the iterative synthesis and testing cycle .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.